Benzoic acid, 2-((3-(2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)-
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Overview
Description
Benzoic acid, 2-((3-(2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)- is a complex organic compound that features a benzoic acid core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((3-(2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)- typically involves multiple steps. One common method includes the reaction of benzoic acid derivatives with hydrazine derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process typically includes the careful control of temperature, pressure, and pH to optimize the reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-((3-(2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzoic acid core.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are critical to achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 2-((3-(2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of benzoic acid, 2-((3-(2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-amino-, methyl ester: Similar in structure but with different functional groups.
2-Amino-3-methylbenzoic acid: Shares the benzoic acid core but has different substituents.
Benzoic acid, 2-amino-4-methyl-: Another derivative with variations in the amino and methyl groups.
Uniqueness
Benzoic acid, 2-((3-(2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
115150-38-4 |
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Molecular Formula |
C18H18N4O8S |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
2-[[3-[2-[4-(methoxycarbonylamino)phenyl]sulfonylhydrazinyl]-3-oxopropanoyl]amino]benzoic acid |
InChI |
InChI=1S/C18H18N4O8S/c1-30-18(27)19-11-6-8-12(9-7-11)31(28,29)22-21-16(24)10-15(23)20-14-5-3-2-4-13(14)17(25)26/h2-9,22H,10H2,1H3,(H,19,27)(H,20,23)(H,21,24)(H,25,26) |
InChI Key |
BAILTPSKRKEULQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC(=O)CC(=O)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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